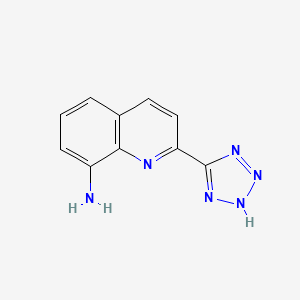
2-(2H-tetrazol-5-yl)quinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-tetrazol-5-yl)quinolin-8-amine is a heterocyclic compound that combines the structural features of quinoline and tetrazole Quinoline is a nitrogen-containing aromatic compound, while tetrazole is a five-membered ring containing four nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-tetrazol-5-yl)quinolin-8-amine typically involves the construction of the quinoline and tetrazole rings followed by their coupling. One common method involves the reaction of 8-aminoquinoline with sodium azide and triethyl orthoformate to form the tetrazole ring . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process can be optimized for large-scale production by using efficient catalysts and reaction conditions that minimize by-products and maximize yield. For example, the use of stannic chloride or indium(III) chloride as catalysts in the cyclization reactions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-tetrazol-5-yl)quinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline or tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2H-tetrazol-5-yl)quinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(2H-tetrazol-5-yl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogen-containing aromatic compound with various biological activities.
Tetrazole: A five-membered ring containing four nitrogen atoms, known for its stability and biological activity.
Quinoxaline: A heterocyclic compound similar to quinoline but with two nitrogen atoms in the ring.
Uniqueness
2-(2H-tetrazol-5-yl)quinolin-8-amine is unique due to its combination of quinoline and tetrazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Eigenschaften
| 110683-25-5 | |
Molekularformel |
C10H8N6 |
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
2-(2H-tetrazol-5-yl)quinolin-8-amine |
InChI |
InChI=1S/C10H8N6/c11-7-3-1-2-6-4-5-8(12-9(6)7)10-13-15-16-14-10/h1-5H,11H2,(H,13,14,15,16) |
InChI-Schlüssel |
KIVXWNZVEUCNKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







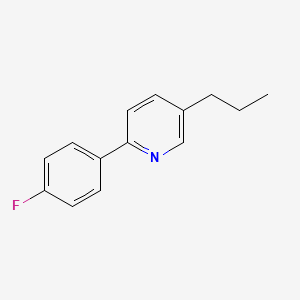
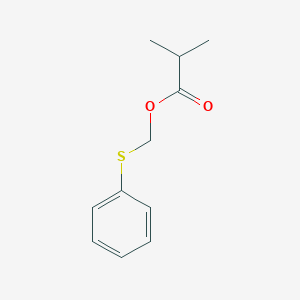
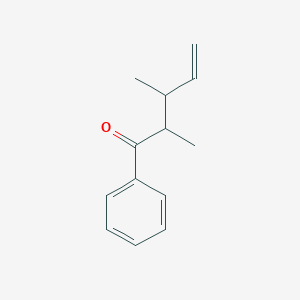
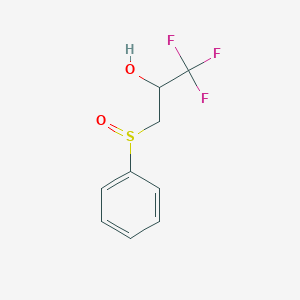
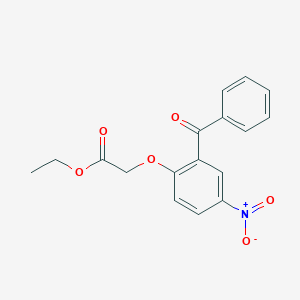
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
